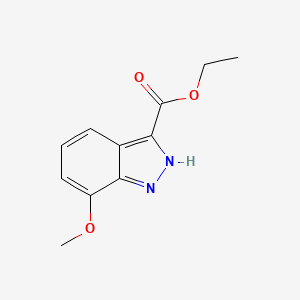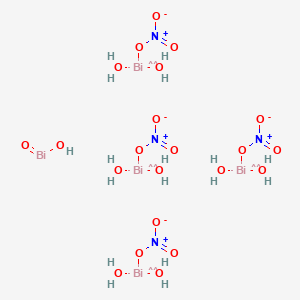
(2-Morpholin-4-yl-4-phényl-1,3-thiazol-5-yl)méthanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
CTK8A3536 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool for investigating androgen receptor function.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 120° C . These properties could influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound is a solid at room temperature and has a melting point of 120° c , suggesting that temperature could be a significant environmental factor influencing its stability and efficacy.
Analyse Biochimique
Biochemical Properties
(2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with androgen receptors, potentially inhibiting their activity . This interaction can influence various signaling pathways and cellular processes, making it a valuable tool in biochemical research.
Cellular Effects
The effects of (2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the G1/S and G2/M transitions of the cell cycle, which are crucial for cell division and proliferation . Additionally, it may alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, (2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol exerts its effects through various mechanisms. It binds to specific biomolecules, such as androgen receptors, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways. Furthermore, it may interact with other enzymes, either inhibiting or activating them, thereby influencing biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable at room temperature and has a melting point of 120°C
Dosage Effects in Animal Models
The effects of (2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting specific enzymes or receptors . At higher doses, it could potentially cause toxic or adverse effects. Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research.
Transport and Distribution
The transport and distribution of (2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can influence its activity and effectiveness.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de CTK8A3536 implique la réaction de la morpholine, de l'isothiocyanate de phényle et du formaldéhyde. La réaction se déroule généralement dans des conditions douces, la formation du cycle thiazole étant une étape clé de la synthèse . Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des températures allant de la température ambiante à des températures légèrement élevées.
Méthodes de production industrielle
La production industrielle de CTK8A3536 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le composé est généralement purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
CTK8A3536 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : CTK8A3536 peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
CTK8A3536 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.
Biologie : Étudié pour ses effets sur les processus cellulaires et comme outil pour étudier la fonction du récepteur des androgènes.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant dans divers procédés industriels.
Mécanisme d'action
CTK8A3536 exerce ses effets en inhibant le récepteur des androgènes. Le composé se lie au récepteur, empêchant l'activation des gènes sensibles aux androgènes. Cette inhibition perturbe les voies de signalisation impliquées dans l'activité du récepteur des androgènes, ce qui entraîne une diminution des réponses cellulaires médiées par les androgènes . Les cibles moléculaires et les voies impliquées comprennent le récepteur des androgènes lui-même et les molécules de signalisation en aval .
Comparaison Avec Des Composés Similaires
CTK8A3536 est unique dans sa structure et son mécanisme d'action par rapport aux autres inhibiteurs du récepteur des androgènes. Les composés similaires comprennent :
Enzalutamide : Un autre inhibiteur du récepteur des androgènes utilisé dans le traitement du cancer de la prostate.
Bavdegalutamide : Un composé ayant des effets inhibiteurs similaires sur le récepteur des androgènes.
Triptophenolide : Connu pour ses propriétés inhibitrices du récepteur des androgènes.
CTK8A3536 se distingue par sa structure chimique spécifique, qui lui confère des propriétés de liaison et des effets inhibiteurs distincts .
Propriétés
IUPAC Name |
(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-10-12-13(11-4-2-1-3-5-11)15-14(19-12)16-6-8-18-9-7-16/h1-5,17H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEHBNSWOWVQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254981 | |
| Record name | 2-(4-Morpholinyl)-4-phenyl-5-thiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926228-58-2 | |
| Record name | 2-(4-Morpholinyl)-4-phenyl-5-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926228-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Morpholinyl)-4-phenyl-5-thiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B1367807.png)


![4-[(6-Methylpyrimidin-4-yl)amino]butanoic acid](/img/structure/B1367810.png)




![2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1367833.png)
![7-Methoxy-5-azaspiro[2.4]heptane](/img/structure/B1367834.png)



